molecular formula C24H25N5O3S2 B10886796 ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10886796
M. Wt: 495.6 g/mol
InChI Key: VFBSHUOCDXQFEV-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by its unique structure, which includes a triazinoindole moiety, a benzothiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazinoindole Moiety: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation: The acetyl group is added to the molecule using acetic anhydride or acetyl chloride under basic conditions.

    Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Aqueous sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Carboxylic acid

Scientific Research Applications

ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor.

    Medicine: It shows promise as a therapeutic agent due to its potential anticancer and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other triazinoindole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and chemical properties

Properties

Molecular Formula

C24H25N5O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 2-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H25N5O3S2/c1-3-29-16-11-7-5-9-14(16)20-21(29)26-24(28-27-20)33-13-18(30)25-22-19(23(31)32-4-2)15-10-6-8-12-17(15)34-22/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3,(H,25,30)

InChI Key

VFBSHUOCDXQFEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Origin of Product

United States

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